molecular formula C54H111BO3 B1585267 Trioctadecyl borate CAS No. 5337-41-7

Trioctadecyl borate

Cat. No.: B1585267
CAS No.: 5337-41-7
M. Wt: 819.3 g/mol
InChI Key: GZKLCETYSGSMRA-UHFFFAOYSA-N
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Description

Trioctadecyl borate is an organic boron compound with the molecular formula C54H111BO3 and a molecular weight of 819.296 g/mol . It is a borate ester, typically used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trioctadecyl borate can be synthesized through the esterification reaction between boric acid and octadecanol. The reaction typically involves heating boric acid with octadecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

B(OH)3+3C18H37OHB(OC18H37)3+3H2O\text{B(OH)}_3 + 3 \text{C}_18\text{H}_37\text{OH} \rightarrow \text{B(O}\text{C}_18\text{H}_37\text{)}_3 + 3 \text{H}_2\text{O} B(OH)3​+3C1​8H3​7OH→B(OC1​8H3​7)3​+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation to remove water and unreacted starting materials, followed by purification techniques like recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the boron atom is oxidized to form boron oxides.

    Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: this compound can be hydrolyzed in the presence of water or aqueous acids to yield boric acid and octadecanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis.

Major Products:

    Oxidation: Boron oxides and corresponding oxidized organic products.

    Substitution: Substituted borate esters.

    Hydrolysis: Boric acid and octadecanol.

Scientific Research Applications

Trioctadecyl borate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used as a lubricant additive, providing anti-wear and friction-reducing properties in various industrial applications.

Mechanism of Action

The mechanism by which trioctadecyl borate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The boron atom in this compound can form stable complexes with hydroxyl groups in biological molecules, affecting their structure and function. This interaction can lead to the inhibition of microbial growth and the modulation of cellular processes.

Comparison with Similar Compounds

Uniqueness of Trioctadecyl Borate: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its solubility in non-polar solvents and its ability to form stable films on surfaces, making it particularly useful as a lubricant additive and in other industrial applications.

Properties

IUPAC Name

trioctadecyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H111BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKLCETYSGSMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H111BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201533
Record name Boric acid, trioctadecyl ester
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Molecular Weight

819.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-41-7
Record name Trioctadecyl borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5337-41-7
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Record name Tristearyl borate
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Record name Trioctadecyl borate
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Record name Boric acid, trioctadecyl ester
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Record name Boric acid, trioctadecyl ester
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Record name TRISTEARYL BORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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